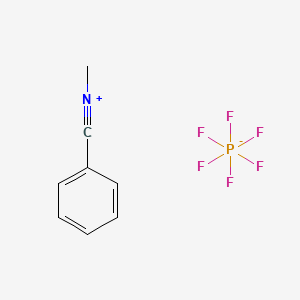![molecular formula C6F6 B15290164 Perfluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 6733-01-3](/img/structure/B15290164.png)
Perfluorobicyclo[2.2.0]hexa-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluorobicyclo[2.2.0]hexa-2,5-diene, also known as hexafluorobicyclo[2.2.0]hexa-2,5-diene, is a fluorinated derivative of bicyclo[2.2.0]hexa-2,5-diene. This compound is characterized by its unique bicyclic structure and the presence of six fluorine atoms, which significantly alter its chemical properties compared to its non-fluorinated counterpart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluorobicyclo[2.2.0]hexa-2,5-diene can be synthesized through various methods. One common approach involves the photolysis of perfluoro-tri- and tetra-alkyl-pyridines, which yields stable products containing the desired bicyclic structure . Another method includes the irradiation of cis-1,2-dihydrophthalic anhydride with UV light, leading to the formation of bicyclohexa-5-ene-2,3-dicarboxylic acid anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves controlled photolysis and irradiation processes to ensure the stability and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Perfluorobicyclo[2.2.0]hexa-2,5-diene is known to undergo various chemical reactions, including:
Diels-Alder Reactions: It acts as an active dienophile, reacting with 1,3-diphenylisobenzofuran, cyclopentadiene, furan, pyrrole, and other dienes to form 1:1 adducts.
Dipolar Cycloadditions: It reacts with 1,3-dipoles such as phenyl azide, diazomethane, and 2,2,2-trifluorodiazoethane to form 1:1 and 1:2 adducts.
Common Reagents and Conditions
Common reagents used in these reactions include benzene, naphthalene, and various 1,3-dipoles. The reactions are typically carried out under mild conditions, often at room temperature, to ensure the stability of the products .
Major Products
The major products formed from these reactions are typically adducts resulting from the addition of the dienophile or dipole to the bicyclic structure of this compound .
Wissenschaftliche Forschungsanwendungen
Perfluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, its unique chemical properties make it a potential candidate for further research in these fields.
Wirkmechanismus
The mechanism of action of perfluorobicyclo[2.2.0]hexa-2,5-diene primarily involves its role as a dienophile or dipolarophile in cycloaddition reactions. The fluorine atoms enhance its reactivity by stabilizing the transition states and intermediates formed during these reactions . The molecular targets and pathways involved are typically those associated with the formation of new carbon-carbon bonds through cycloaddition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.0]hexa-2,5-diene: The non-fluorinated counterpart, which has different reactivity and stability properties.
Dewar Benzene: Another bicyclic isomer of benzene with a similar structure but different electronic properties.
Uniqueness
Perfluorobicyclo[2.2.0]hexa-2,5-diene is unique due to the presence of six fluorine atoms, which significantly alter its chemical reactivity and stability compared to similar non-fluorinated compounds . This makes it a valuable compound for studying the effects of fluorination on chemical reactions and properties.
Eigenschaften
CAS-Nummer |
6733-01-3 |
|---|---|
Molekularformel |
C6F6 |
Molekulargewicht |
186.05 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexafluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6F6/c7-1-2(8)6(12)4(10)3(9)5(1,6)11 |
InChI-Schlüssel |
NYGMLGNCZOOGFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C2(C1(C(=C2F)F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
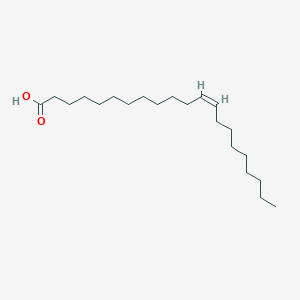
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
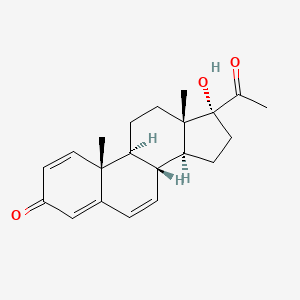
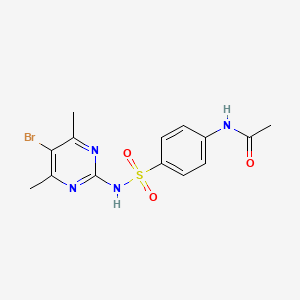


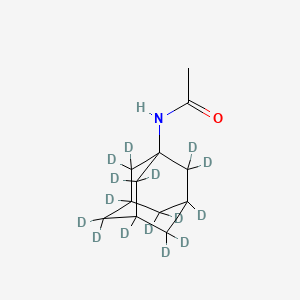
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
